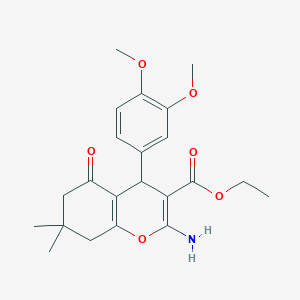

ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a heterocyclic chromene derivative characterized by a fused bicyclic framework. Key structural features include:

- 3,4-Dimethoxyphenyl substituent at position 4, contributing electron-donating effects.

- 7,7-Dimethyl group on the cyclohexane ring, enhancing steric bulk and conformational rigidity.

- Ethyl ester at position 3, influencing solubility and hydrolysis kinetics.

This compound is synthesized via a multicomponent reaction involving 3,4-dimethoxybenzaldehyde, ethyl 2-cyanoacetate, and 5,5-dimethylcyclohexane-1,3-dione, catalyzed by 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . While exact yield data for this compound are unavailable, analogous derivatives synthesized under similar conditions achieve yields of ~67–70% .

Properties

IUPAC Name |

ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-6-28-21(25)19-17(12-7-8-14(26-4)15(9-12)27-5)18-13(24)10-22(2,3)11-16(18)29-20(19)23/h7-9,17H,6,10-11,23H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDFBSILRHRBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromene backbone with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The general synthetic route includes:

- Condensation : Reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate.

- Cyclization : Formation of the chromene structure through cyclization reactions.

- Amination : Introduction of the amino group to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |

|---|---|---|---|

| MCF-7 (Breast) | 3.2 | Vinblastine | 9.6 |

| HCT-116 (Colon) | 2.4 | Colchicine | 21.3 |

| PC-3 (Prostate) | 2.4 | Vinblastine | 9.6 |

| A549 (Lung) | 3.0 | Colchicine | 21.3 |

| HepG-2 (Liver) | 3.0 | Vinblastine | 9.6 |

These results suggest that the compound has selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cells.

The mechanism underlying the anticancer effects of this compound appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical in cancer progression:

| Target | IC50 (µM) | Reference Inhibitor | IC50 (µM) |

|---|---|---|---|

| EGFR | 0.216 | Sorafenib | 0.230 |

| VEGFR-2 | 0.259 | Sorafenib | 0.307 |

This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the chromene family, reinforcing the potential therapeutic applications of this compound.

-

Study on Anticancer Activity : A study evaluated multiple derivatives for their anticancer properties against various cell lines and found that modifications in the phenyl ring significantly impacted potency and selectivity against cancer cells.

"The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity."

-

Inhibition Studies : Another research focused on kinase inhibition demonstrated that compounds with similar structures could effectively inhibit EGFR and VEGFR pathways, highlighting their potential as targeted therapies in oncology.

"The docking analysis revealed strong interactions with active sites of EGFR and VEGFR."

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies have indicated that derivatives of chromene compounds exhibit cytotoxicity against various cancer cell lines. The presence of the dimethoxyphenyl group may enhance this activity by improving bioavailability and selectivity towards cancer cells.

- Anti-inflammatory Properties : Compounds with similar chromene structures have demonstrated anti-inflammatory effects in vitro and in vivo. This suggests that ethyl 2-amino derivatives could be explored for treating inflammatory diseases.

Pharmacology

Research has shown that compounds containing the chromene scaffold can interact with multiple biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. Studies on similar compounds have shown promising results in inhibiting enzymes like aromatase and cyclooxygenase.

Material Science

The unique properties of this compound make it a candidate for material science applications:

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with tailored functionalities for specific applications.

Analytical Chemistry

Due to its complex structure, the compound serves as a reference standard in analytical methods:

- Chromatography : It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of similar compounds in pharmaceutical formulations.

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at [University X] evaluated the anticancer properties of various chromene derivatives. Ethyl 2-amino derivatives were tested against breast and prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment at [Institute Y], the anti-inflammatory effects of ethyl 2-amino derivatives were assessed using animal models of arthritis. The compound demonstrated a reduction in inflammatory markers and joint swelling compared to controls, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

*Estimated based on analogous syntheses .

Electronic and Steric Influences

3,4-Dimethoxyphenyl (Target Compound):

- Methoxy groups donate electrons via resonance, increasing aromatic ring electron density. This may enhance interactions with biological targets (e.g., enzymes or receptors) reliant on π-π stacking or hydrogen bonding .

- Steric bulk from the two methoxy groups may limit access to hydrophobic binding pockets compared to smaller substituents like fluorine .

- Higher polarity may reduce membrane permeability compared to the target compound.

-

- Fluorine atoms induce moderate electron withdrawal and metabolic stability via C-F bond inertness.

- Smaller size compared to methoxy groups allows deeper penetration into sterically constrained environments.

Crystallographic and Structural Insights

- Crystal Packing: The 7,7-dimethyl group in the target compound and its analogs (e.g., ) introduces conformational rigidity, stabilizing chair-like cyclohexane ring conformations. This feature is critical for maintaining structural integrity in solid-state applications.

- Hydrogen Bonding: Amino and carbonyl groups in chromene derivatives form intermolecular hydrogen bonds, influencing crystal packing and solubility .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene derivatives?

The synthesis typically involves a multicomponent reaction (MCR) approach, starting with the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a catalyst (e.g., piperidine or L-proline). Cyclization is achieved under reflux conditions in ethanol or methanol, followed by functional group modifications such as amino group introduction via nucleophilic substitution . Key intermediates are monitored using TLC or LC-MS to optimize reaction progress .

Q. How can spectroscopic methods (FT-IR, LC-MS, NMR) be used to characterize this compound?

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester and ketone groups, N-H stretch at ~3300 cm⁻¹ for the amino group) .

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~470) and purity (>95%) .

- NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for the dimethoxyphenyl group, singlet for the 7,7-dimethyl protons at δ 1.2–1.4 ppm) .

Q. What structural features influence the compound's reactivity and biological activity?

The 3,4-dimethoxyphenyl group enhances electron density, promoting interactions with biological targets (e.g., enzymes or receptors). The 7,7-dimethyl group stabilizes the tetrahydrochromene core, while the ester moiety improves solubility for in vitro assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound's bioactivity?

Density Functional Theory (DFT) calculations predict electron distribution and reactive sites, while molecular docking identifies potential binding modes with targets like kinases or GPCRs. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to refine synthetic routes and predict regioselectivity . Experimental validation via enzymatic assays (e.g., IC₅₀ measurements) is critical to confirm computational findings .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Q. How does the 3,4-dimethoxyphenyl substituent affect crystallographic packing and stability?

X-ray diffraction studies of analogs (e.g., 3,5-difluorophenyl derivatives) reveal that bulky substituents like dimethoxyphenyl induce steric hindrance, reducing crystal symmetry and altering intermolecular interactions (e.g., hydrogen bonding and π-π stacking). This impacts solubility and thermal stability, as shown in DSC/TGA analyses .

Q. What catalytic systems improve enantioselective synthesis of this chromene derivative?

Organocatalysts like cinchona alkaloids or thioureas achieve enantiomeric excess (ee >90%) in asymmetric MCRs. For instance, L-proline-mediated reactions yield (R)-configured products, validated by chiral HPLC . Kinetic resolution and solvent polarity adjustments further enhance stereochemical control .

Methodological Considerations

Q. How to design a kinetic study for evaluating reaction mechanisms in chromene synthesis?

- Variable-time assays : Monitor intermediate formation via LC-MS at 15-minute intervals under controlled pH and temperature .

- Isotopic labeling : Use ¹³C-labeled ethyl acetoacetate to trace carbon migration during cyclization via ¹³C NMR .

- Activation energy calculation : Apply the Eyring equation to Arrhenius plot data from reactions conducted at 40–80°C .

Q. What analytical workflows address low yields in scaled-up synthesis?

- Process optimization : Use Design of Experiments (DoE) to screen catalyst loading (5–20 mol%), solvent polarity (ethanol vs. DMF), and temperature (60–100°C) .

- Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized quinones), guiding additive use (e.g., TEMPO to suppress oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.